What is the difference between D-Moses and L-Moses
What is the difference between D-Moses and L-Moses
An In-depth Technical Guide on the Stereoisomers D-Moses and L-Moses for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the enantiomeric pair D-Moses and L-Moses, detailing their distinct biological activities, underlying mechanisms of action, and the experimental methodologies used for their characterization. L-Moses has been identified as a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and General control non-derepressible 5 (GCN5/KAT2A), while D-Moses serves as a crucial inactive control for experimental validation.
Core Differences and Biological Activity
D-Moses and L-Moses are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.[1] This difference in chirality results in a significant disparity in their biological functions.
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L-Moses is a potent and selective inhibitor of the PCAF and GCN5 bromodomains.[1][2] These proteins are lysine acetyltransferases (KATs) that play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, thereby influencing gene transcription.[3][4] L-Moses has demonstrated neuroprotective effects by attenuating neuronal cell death induced by endoplasmic reticulum (ER) stress.[3][5] This is achieved through the modulation of the Unfolded Protein Response (UPR), a cellular stress pathway.[5]
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D-Moses is the inactive enantiomer of L-Moses.[1][2] It exhibits no observable binding to the PCAF bromodomain and is therefore used as a negative control in experiments to ensure that the observed effects of L-Moses are specific to its intended target and not due to off-target or non-specific cytotoxic effects.[1][2][6]
Quantitative Data Summary
The following tables summarize the quantitative data for L-Moses, highlighting its potency and selectivity for its primary targets.
Table 1: In Vitro Binding Affinity and Potency of L-Moses
| Target | Assay Type | Parameter | Value (nM) |
| PCAF | HTRF binding competition | Ki | 47[2] |
| PCAF | BROMOscan | KD | 48[2] |
| PCAF | Isothermal Titration Calorimetry (ITC) | KD | 126[2] |
| GCN5 | BROMOscan | KD | 220[2] |
| GCN5 | Isothermal Titration Calorimetry (ITC) | KD | 600[2] |
Table 2: Cellular Activity of L-Moses
| Target/Assay | Cell Line | Parameter | Value (nM) |
| PCAF (truncated) | HEK293 | IC50 (NanoBRET) | 220[2] |
| PCAF (full-length) | HEK293 | IC50 (NanoBRET) | 1,200[2] |
| PCAF (full-length pull-down) | Cell Lysates | IC50 | 660[2] |
| GCN5 (full-length pull-down) | Cell Lysates | IC50 | 220[2] |
Table 3: Off-Target Binding Profile of L-Moses
| Off-Target | Binding Affinity (nM) |
| μ-opioid receptor | 100[2] |
| OPRL1 receptor | 840[2] |
| κ-opioid receptor | 1,100[2] |
| 5-HT transporter | 220[2] |
| L-Moses showed no significant binding to a panel of 130 other off-targets at concentrations up to 10 μM.[2] |
Signaling Pathway of L-Moses in Neuroprotection
L-Moses exerts its neuroprotective effects by inhibiting PCAF (KAT2B), which is a critical transcriptional regulator involved in the adaptive Unfolded Protein Response (UPR) during ER stress.[5] The UPR is a signaling network that allows cells to cope with an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The UPR has three main sensor branches: IRE1, PERK, and ATF6. KAT2B acts as a transcriptional co-activator that is essential for maintaining the expression of key UPR genes. By inhibiting KAT2B, L-Moses can modulate the UPR signaling cascade, preventing the activation of pro-apoptotic factors under conditions of prolonged ER stress.[5]
Caption: L-Moses inhibits KAT2B (PCAF), modulating the UPR pathway to promote cell survival.
Experimental Protocols
Detailed, step-by-step protocols for the specific L-Moses experiments are often proprietary or found within the supplementary materials of specific publications. However, this section outlines the general methodologies for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Competition Assay
This assay is used to determine the binding affinity (Ki) of a compound to a target protein.
Principle: The assay measures the competition between a fluorescently labeled ligand and the unlabeled test compound (L-Moses) for binding to the target protein (PCAF). A high HTRF signal indicates the labeled ligand is bound, while a low signal indicates displacement by the test compound.
General Protocol:
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Prepare a reaction mixture containing the target protein (e.g., GST-tagged PCAF), a biotinylated histone peptide ligand, a Europium cryptate-labeled anti-tag antibody (donor), and a streptavidin-conjugated acceptor fluorophore.
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Add serial dilutions of L-Moses or D-Moses (as a control) to the reaction mixture in a microplate.
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Incubate the plate to allow the binding reaction to reach equilibrium.
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Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
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Calculate the HTRF ratio (acceptor/donor emission) and plot the results against the compound concentration to determine the IC50, from which the Ki can be calculated.
Caption: Workflow for an HTRF-based competitive binding assay.
BROMOscan™ Assay
BROMOscan is a competition binding assay platform used to determine dissociation constants (KD).
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of protein bound to the solid support is quantified using qPCR.
General Protocol:
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Bromodomain proteins (e.g., PCAF, GCN5) are tagged with a unique DNA identifier.
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The tagged proteins are incubated with an immobilized ligand in the presence of varying concentrations of the test compound (L-Moses).
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After incubation, unbound proteins are washed away.
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The amount of DNA-tagged protein remaining bound to the solid support is quantified using qPCR.
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The results are compared to a DMSO control to determine the percentage of binding inhibition, and a KD value is calculated from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the ligand (L-Moses) is titrated into a solution of the macromolecule (PCAF or GCN5) in a sample cell. The heat released or absorbed upon binding is measured by the calorimeter.
General Protocol:
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Prepare highly pure and buffer-matched solutions of the protein (in the sample cell) and the ligand (in the injection syringe).
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Perform a series of small, sequential injections of the ligand into the protein solution.
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Measure the heat change after each injection until the protein becomes saturated with the ligand.
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Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
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Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.
Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).
NanoBRET™ Target Engagement Assay
This assay measures the interaction of a test compound with a target protein in living cells.
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
General Protocol:
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Transfect cells (e.g., HEK293) with a vector expressing the target protein (e.g., PCAF) fused to NanoLuc® luciferase.
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Add a cell-permeable fluorescent tracer that specifically binds to the target protein.
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Add serial dilutions of the test compound (L-Moses) and incubate.
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Add the NanoLuc® substrate to initiate the luminescent reaction.
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Measure the luminescence at two wavelengths (one for the donor and one for the acceptor).
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Calculate the NanoBRET ratio and plot it against the compound concentration to determine the cellular IC50.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 2. KAT2B Is Required for Pancreatic Beta Cell Adaptation to Metabolic Stress by Controlling the Unfolded Protein Response. [dev.diagenode.com]
- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles of GCN5/PCAF-mediated H3K9ac and CBP/p300-mediated H3K18/27ac in nuclear receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 6. NanoBRET® Bromodomain/Histone Interaction Assays [promega.sg]
